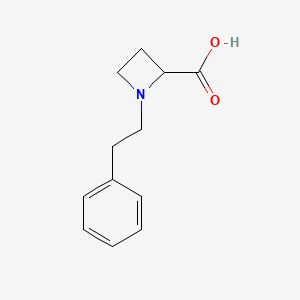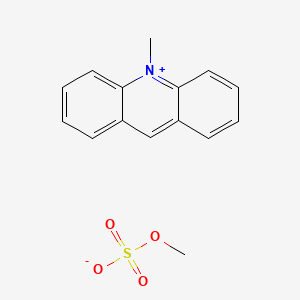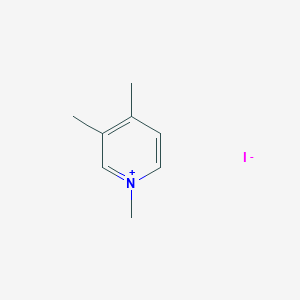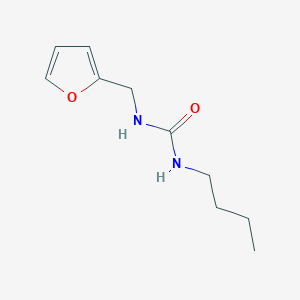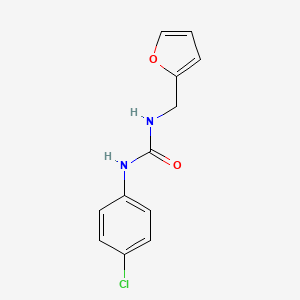
1-(4-Chlorophenyl)-3-(2-furylmethyl)urea
Overview
Description
1-(4-Chlorophenyl)-3-(2-furylmethyl)urea, also known as CMFDA, is a fluorescent dye used in scientific research. It is a cell-permeable compound that can be used to label living cells and track their movement and behavior. CMFDA is widely used in biological and biomedical research to study cell migration, proliferation, and differentiation.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(2-furylmethyl)urea is based on its ability to cross the cell membrane and react with intracellular proteins. 1-(4-Chlorophenyl)-3-(2-furylmethyl)urea is a fluorescent dye that binds to intracellular proteins, allowing them to be visualized using fluorescence microscopy.
Biochemical and Physiological Effects:
1-(4-Chlorophenyl)-3-(2-furylmethyl)urea has no known biochemical or physiological effects on living cells. It is a non-toxic compound that can be used to label living cells without affecting their behavior or function.
Advantages and Limitations for Lab Experiments
The main advantage of 1-(4-Chlorophenyl)-3-(2-furylmethyl)urea is its ability to label living cells and track their movement and behavior over time. 1-(4-Chlorophenyl)-3-(2-furylmethyl)urea is a non-toxic compound that can be used to label cells without affecting their behavior or function. However, 1-(4-Chlorophenyl)-3-(2-furylmethyl)urea has some limitations in lab experiments. It is a fluorescent dye that requires fluorescence microscopy to visualize, which can be expensive and time-consuming. Additionally, 1-(4-Chlorophenyl)-3-(2-furylmethyl)urea is not suitable for long-term labeling of cells, as it can be toxic at high concentrations.
Future Directions
There are several future directions for the use of 1-(4-Chlorophenyl)-3-(2-furylmethyl)urea in scientific research. One potential application is in the study of cancer cell migration and invasion. 1-(4-Chlorophenyl)-3-(2-furylmethyl)urea could be used to label cancer cells and track their movement and invasion in vitro and in vivo. Another potential application is in the study of stem cell differentiation. 1-(4-Chlorophenyl)-3-(2-furylmethyl)urea could be used to label stem cells and track their differentiation into different cell types. Finally, 1-(4-Chlorophenyl)-3-(2-furylmethyl)urea could be used in the development of new drugs and therapies, by allowing researchers to track the movement and behavior of cells in response to different treatments.
Scientific Research Applications
1-(4-Chlorophenyl)-3-(2-furylmethyl)urea is widely used in scientific research to label living cells and track their movement and behavior. It is commonly used in cell migration assays, where cells are labeled with 1-(4-Chlorophenyl)-3-(2-furylmethyl)urea and their migration is tracked over time. 1-(4-Chlorophenyl)-3-(2-furylmethyl)urea is also used in cell proliferation assays, where it can be used to label cells and track their division over time.
properties
IUPAC Name |
1-(4-chlorophenyl)-3-(furan-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c13-9-3-5-10(6-4-9)15-12(16)14-8-11-2-1-7-17-11/h1-7H,8H2,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUGNZSILYTAAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70286470 | |
| Record name | 1-(4-chlorophenyl)-3-(2-furylmethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70286470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)urea | |
CAS RN |
6298-28-8 | |
| Record name | NSC45938 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45938 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-chlorophenyl)-3-(2-furylmethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70286470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









-](/img/structure/B3337346.png)
